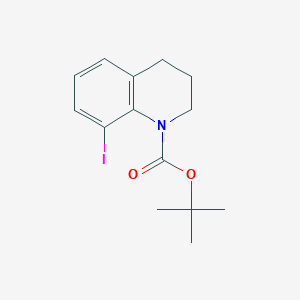
tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One possible route includes:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the iodine atom: The iodine atom can be introduced via electrophilic iodination using reagents like iodine (I2) or N-iodosuccinimide (NIS).
Formation of the tert-butyl ester: The carboxylic acid group can be esterified using tert-butyl alcohol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow reactors for better efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer agents: Potential use in the development of anticancer drugs.
Medicine
Pharmaceutical intermediates: Used in the synthesis of pharmaceutical compounds.
Diagnostic agents: Potential use in imaging and diagnostic applications.
Industry
Material science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets like enzymes or receptors, modulating their activity. The iodine atom and quinoline core can play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-chloro-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 8-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate
Uniqueness
The presence of the iodine atom in tert-Butyl 8-iodo-3,4-dihydroquinoline-1(2H)-carboxylate makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H18INO2 |
|---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
tert-butyl 8-iodo-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h4,6,8H,5,7,9H2,1-3H3 |
InChI Key |
XCMWUKFDWUMBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


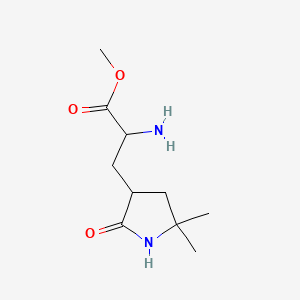
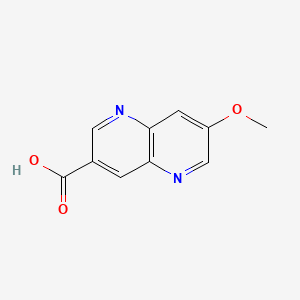
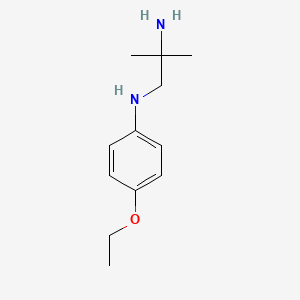
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)

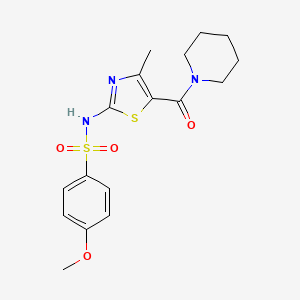
![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)
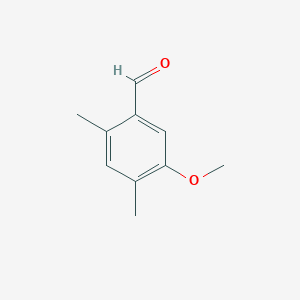
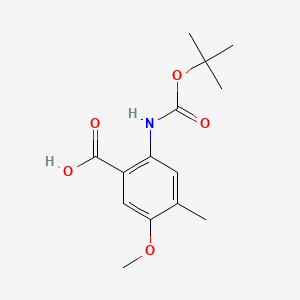
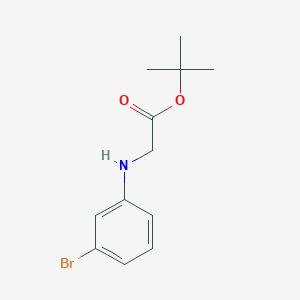
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)

